5-chloro-4-({[(2,6-difluorobenzoyl)oxy]imino}methyl)-1,3-dimethyl-1H-pyrazole
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Overview
Description
5-chloro-4-({[(2,6-difluorobenzoyl)oxy]imino}methyl)-1,3-dimethyl-1H-pyrazole is a synthetic organic compound characterized by its unique chemical structure, which includes a pyrazole ring substituted with chloro, difluorobenzoyl, and oxime groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-4-({[(2,6-difluorobenzoyl)oxy]imino}methyl)-1,3-dimethyl-1H-pyrazole typically involves multiple steps:
Formation of the Pyrazole Ring: The initial step often involves the cyclization of appropriate precursors to form the 1,3-dimethyl-1H-pyrazole core.
Chlorination: Introduction of the chloro group at the 5-position can be achieved using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Oxime Formation: The oxime group is introduced by reacting the pyrazole derivative with hydroxylamine hydrochloride under basic conditions.
Difluorobenzoylation: The final step involves the esterification of the oxime with 2,6-difluorobenzoyl chloride in the presence of a base like triethylamine.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes using continuous flow reactors for better control over reaction conditions and yields, as well as employing cost-effective and scalable reagents.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the oxime group, leading to the formation of nitrile oxides.
Reduction: Reduction of the oxime group can yield the corresponding amine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chloro group.
Major Products:
Nitrile oxides: from oxidation.
Amines: from reduction.
Substituted pyrazoles: from nucleophilic substitution.
Chemistry:
Catalysis: The compound can serve as a ligand in transition metal catalysis, influencing the reactivity and selectivity of catalytic processes.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biology and Medicine:
Drug Development: The compound’s structural features suggest potential as a pharmacophore in the design of new drugs, particularly those targeting enzymes or receptors involved in inflammatory or infectious diseases.
Industry:
Agriculture: It may be explored as a precursor for agrochemicals, including herbicides or fungicides, due to its potential bioactivity.
Mechanism of Action
The mechanism by which 5-chloro-4-({[(2,6-difluorobenzoyl)oxy]imino}methyl)-1,3-dimethyl-1H-pyrazole exerts its effects depends on its application:
Biological Targets: In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity through binding interactions.
Catalysis: As a ligand, it can alter the electronic environment of a metal center, thereby influencing the catalytic cycle.
Comparison with Similar Compounds
- 4-chloro-3-methyl-1H-pyrazole
- 5-bromo-4-({[(2,6-difluorobenzoyl)oxy]imino}methyl)-1,3-dimethyl-1H-pyrazole
Comparison:
- Uniqueness: The presence of both chloro and difluorobenzoyl groups in 5-chloro-4-({[(2,6-difluorobenzoyl)oxy]imino}methyl)-1,3-dimethyl-1H-pyrazole imparts unique electronic properties, potentially enhancing its reactivity and specificity in various applications.
- Structural Differences: Variations in substituents (e.g., chloro vs. bromo) can significantly affect the compound’s chemical behavior and application potential.
This comprehensive overview highlights the significance of this compound in scientific research and industrial applications
Properties
IUPAC Name |
[(E)-(5-chloro-1,3-dimethylpyrazol-4-yl)methylideneamino] 2,6-difluorobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClF2N3O2/c1-7-8(12(14)19(2)18-7)6-17-21-13(20)11-9(15)4-3-5-10(11)16/h3-6H,1-2H3/b17-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDIQISJCGYDGDX-UBKPWBPPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C=NOC(=O)C2=C(C=CC=C2F)F)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN(C(=C1/C=N/OC(=O)C2=C(C=CC=C2F)F)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClF2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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